molecular formula C24H29N3O4S B2772288 [4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone CAS No. 1090784-93-2

[4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone

Cat. No.: B2772288
CAS No.: 1090784-93-2
M. Wt: 455.57
InChI Key: QWXOELIJBQXFCW-UHFFFAOYSA-N
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Description

[4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone is a useful research compound. Its molecular formula is C24H29N3O4S and its molecular weight is 455.57. The purity is usually 95%.
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Biological Activity

The compound [4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone, often referred to as a piperazine derivative, has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H27N5O2C_{22}H_{27}N_{5}O_{2} with a molecular weight of 393.48 g/mol. The structure features a piperazine ring, a sulfonyl group, and a phenolic moiety which are crucial for its biological interactions.

Research indicates that compounds with piperazine and phenolic structures can exhibit various biological activities, primarily through enzyme inhibition and receptor interaction. The specific mechanisms include:

  • Tyrosinase Inhibition : The compound has shown promising results as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin biosynthesis. This inhibition can be beneficial in treating hyperpigmentation disorders and certain types of skin cancers .
  • Antioxidant Activity : The presence of the hydroxy group in the phenolic moiety contributes to antioxidant properties, which can protect cells from oxidative stress .

Antimicrobial Activity

Studies have explored the antimicrobial effects of piperazine derivatives, including this compound. The sulfonamide group is known for its antibacterial properties, suggesting that this compound may possess similar effects against various bacterial strains .

Anticancer Potential

Preliminary studies indicate that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. In vitro assays have shown that it can inhibit the growth of certain cancer cell lines .

In Vitro Studies

A significant study examined the inhibitory effects of several derivatives, including our compound, on tyrosinase extracted from Agaricus bisporus. The most effective derivative exhibited an IC50 value of 3.8 μM, indicating strong inhibitory potential against TYR .

CompoundIC50 (μM)Activity
Compound 103.8Tyrosinase Inhibition
Compound 75.0Antioxidant Activity
Compound 116.5Cytotoxicity (low)

Safety and Toxicity

MTT assays conducted on B16F10 melanoma cells demonstrated that the compound exhibited no cytotoxic effects at concentrations up to 25 μM, indicating a favorable safety profile for potential therapeutic applications .

Properties

IUPAC Name

[4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S/c28-23-8-6-22(7-9-23)25-15-17-26(18-16-25)24(29)21-10-13-27(14-11-21)32(30,31)19-12-20-4-2-1-3-5-20/h1-9,12,19,21,28H,10-11,13-18H2/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXOELIJBQXFCW-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)O)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)O)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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